![molecular formula C25H33IN4O3 B14205758 D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-80-6](/img/structure/B14205758.png)
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic compound with a complex structure It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalaninamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between D-leucine, D-alanine, and L-phenylalanine. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Iodination: The iodophenyl group is introduced through an iodination reaction. This can be done using reagents like iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.
Coupling: The iodophenyl group is then coupled to the phenylalaninamide moiety using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers for efficiency and consistency. The iodination and coupling steps would be optimized for scalability, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. This can be achieved using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodophenyl oxides, while reduction could produce deiodinated or reduced peptide derivatives.
Applications De Recherche Scientifique
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for investigating iodination reactions.
Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, influencing their activity. The peptide backbone allows for interactions with other biomolecules, potentially modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide
Uniqueness
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the position of the iodine atom on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from its 3-iodo and 4-iodo counterparts.
Propriétés
Numéro CAS |
824406-80-6 |
|---|---|
Formule moléculaire |
C25H33IN4O3 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22+/m1/s1 |
Clé InChI |
WAXLFWSBTWUJNY-YHYVQYDKSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
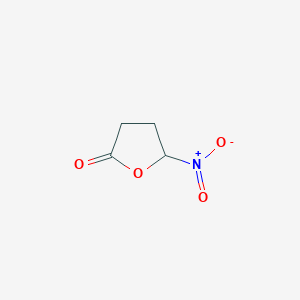
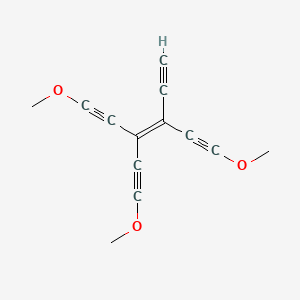
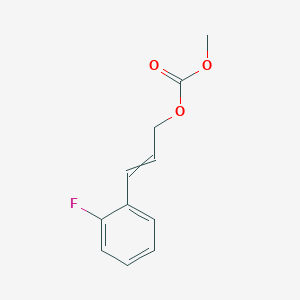
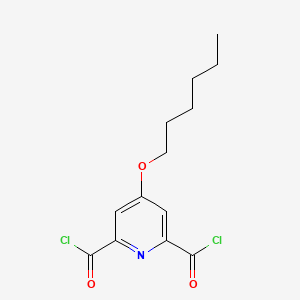
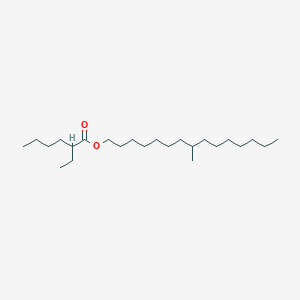
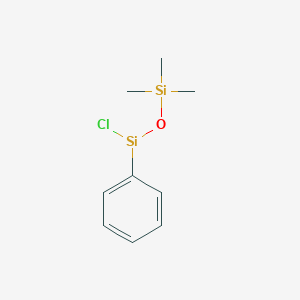
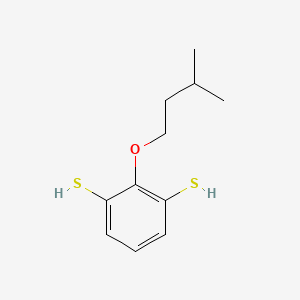
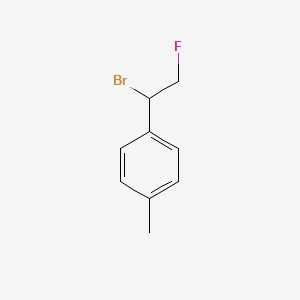
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)
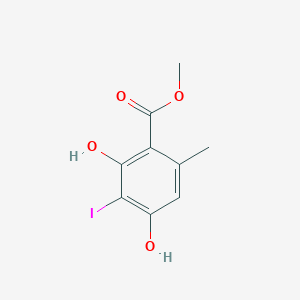
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
methanone](/img/structure/B14205748.png)
